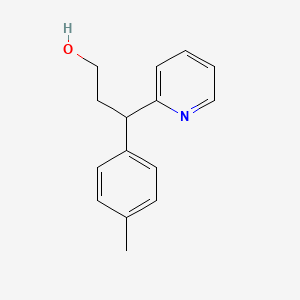
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is an organic compound that features a pyridine ring and a tolyl group connected via a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and p-tolualdehyde.
Grignard Reaction: 2-bromopyridine is reacted with magnesium in dry ether to form the Grignard reagent, 2-pyridylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to p-tolualdehyde to form the intermediate this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-one.
Reduction: Formation of 3-(2-pyridyl)-3-(p-tolyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Pyridyl)-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a tolyl group.
3-(2-Pyridyl)-3-(m-tolyl)propan-1-ol: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
3-(2-Pyridyl)-3-(o-tolyl)propan-1-ol: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
3-(2-Pyridyl)-3-(p-tolyl)propan-1-ol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The para-substitution on the tolyl group may result in different steric and electronic effects compared to its ortho- and meta-substituted analogs.
Propriétés
Numéro CAS |
94094-44-7 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-3-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-12-5-7-13(8-6-12)14(9-11-17)15-4-2-3-10-16-15/h2-8,10,14,17H,9,11H2,1H3 |
Clé InChI |
PMJDJIICWDIDQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCO)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



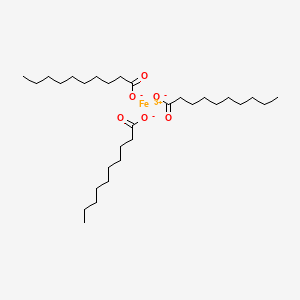
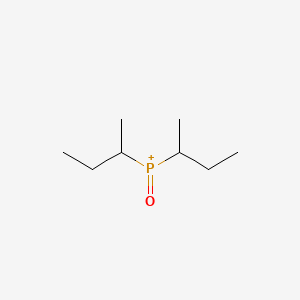
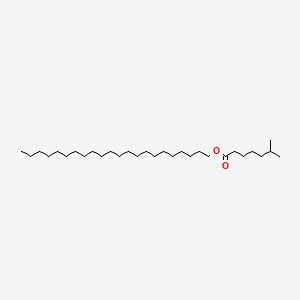
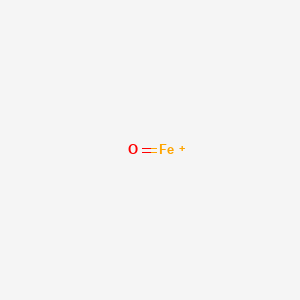

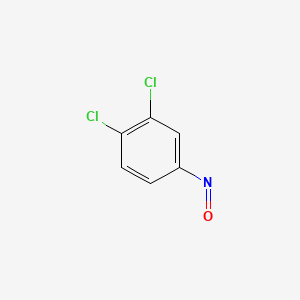
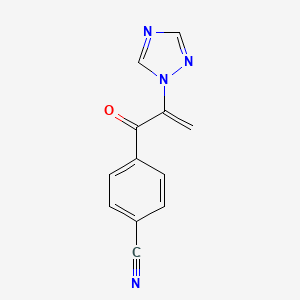
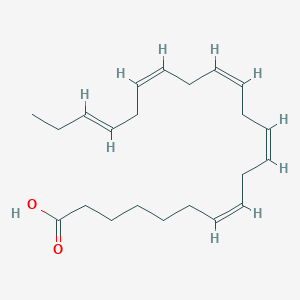
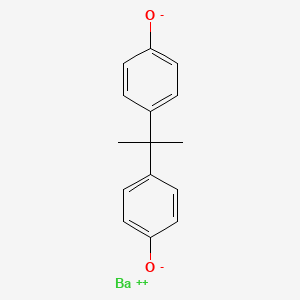
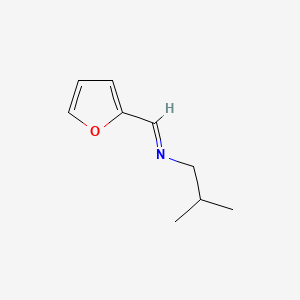
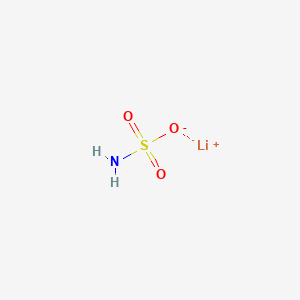
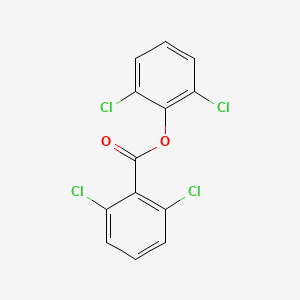
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
